4-Butyl-2-chloropyrimidine

Catalog No.
S13472737
CAS No.
M.F
C8H11ClN2
M. Wt
170.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butyl-2-chloropyrimidine

Product Name

4-Butyl-2-chloropyrimidine

IUPAC Name

4-butyl-2-chloropyrimidine

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

InChI

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3

InChI Key

YQGUUMHQZKAIJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NC=C1)Cl

4-Butyl-2-chloropyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H11ClN2C_8H_{11}ClN_2 and a molecular weight of 170.64 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 2 and 4. The butyl group at position 4 and the chlorine substituent at position 2 contribute to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

, primarily due to the presence of the chlorine atom, which can undergo nucleophilic substitution reactions. For instance, when treated with nucleophiles, the chlorine can be replaced by various groups, leading to the formation of new derivatives.

Additionally, it can react with cyclic amines to produce amino derivatives. Such reactions have been documented in literature where 2-chloropyrimidines react with N-substituted cyclic amines to yield various substituted pyrimidines .

Research indicates that 4-butyl-2-chloropyrimidine exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in pharmacology, especially concerning drug metabolism and interactions . Moreover, compounds in this class have been evaluated for their activity as serotonin receptor ligands, indicating possible roles in neuropharmacology .

The synthesis of 4-butyl-2-chloropyrimidine can be achieved through several methods:

  • Nucleophilic Substitution: A common method involves the reaction of 2-chloropyrimidine with butyl lithium or butyl magnesium halides under appropriate conditions to introduce the butyl group at position 4.
  • Reaction with Dicyano Compounds: Another method includes reacting 2,3-dicyano-5,6-dichloro-p-benzoquinone in diethyl ether at low temperatures to facilitate the formation of 4-butyl-2-chloropyrimidine .

These methods allow for high yields and purity of the desired compound.

4-Butyl-2-chloropyrimidine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as drugs targeting specific receptors or metabolic pathways.
  • Agricultural Chemistry: Compounds similar to this may be utilized as herbicides or fungicides due to their biological activity.
  • Material Science: Its unique chemical structure allows for incorporation into polymers or other materials for specialized applications.

Studies on interaction profiles reveal that 4-butyl-2-chloropyrimidine interacts with several biological targets, including cytochrome P450 enzymes. Its role as a CYP1A2 inhibitor suggests that it could affect the metabolism of co-administered drugs that are substrates for this enzyme . Additionally, its potential as a serotonin receptor ligand indicates further avenues for research into its pharmacological effects.

Several compounds share structural similarities with 4-butyl-2-chloropyrimidine. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityKey Features
4-(tert-Butyl)-2-chloropyridine81167-60-40.85Pyridine ring instead of pyrimidine
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine13036-57-20.81Contains cyclopentane structure
Methyl 6-amino-2-chloropyrimidine-4-carboxylate944129-00-40.84Contains an amino group and carboxylate functionality
Ethyl 2-chloropyrimidine-4-carboxylate1196152-00-70.96Carboxylic acid derivative

The presence of both a butyl group and a chlorine atom distinguishes 4-butyl-2-chloropyrimidine from these similar compounds, influencing its reactivity and biological activity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

170.0610761 g/mol

Monoisotopic Mass

170.0610761 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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